2-((4-methoxyphenyl)thio)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide
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Description
2-((4-methoxyphenyl)thio)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of thiochromeno[4,3-d]thiazole derivatives and has been found to exhibit promising biological activities.
Scientific Research Applications
Anti-inflammatory and COX Inhibitory Activity
Derivatives containing a 4-methoxyphenyl group have shown significant inhibitory activity against the COX-2 enzyme, suggesting their potential as anti-inflammatory agents. For example, compounds with 4-methoxyphenyl structures demonstrated strong COX-2 inhibitory activity, with one derivative exhibiting higher selectivity towards this enzyme, indicating its potential in developing anti-inflammatory drugs (Ertas et al., 2022).
Antimicrobial Activity
Novel thiazole derivatives have been synthesized and tested for their antimicrobial efficacy against a variety of bacterial and fungal strains. These compounds showed significant anti-bacterial and anti-fungal activities, highlighting their potential as antimicrobial agents (Saravanan et al., 2010).
Anticancer and Antiviral Activities
Derivatives have also been evaluated for their anticancer and antiviral activities. Some synthesized compounds demonstrated selective inhibition of leukemia cell lines, while others showed high activity against specific virus strains, suggesting their potential use in cancer and antiviral therapies (Havrylyuk et al., 2013).
Antioxidant Activity
A series of derivatives were synthesized and evaluated for their antioxidant activity. Some compounds exhibited good antioxidant activity in various assays, indicating their potential as antioxidant agents (Koppireddi et al., 2013).
properties
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S3/c1-23-12-6-8-13(9-7-12)24-11-17(22)20-19-21-18-14-4-2-3-5-15(14)25-10-16(18)26-19/h2-9H,10-11H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUKUSZBTNPLTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)CSC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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